{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride
Overview
Description
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride is a versatile chemical compound with the molecular formula C₅H₁₁ClN₄S. This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Triazole compounds, which include the 4-methyl-1,2,4-triazol-3-yl group, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole derivatives can interact with their targets through the nitrogen atoms in the 1,2,4-triazole ring . These nitrogen atoms are capable of binding to the iron in the heme moiety of cytochrome P450 enzymes .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting they may influence multiple pathways .
Result of Action
Given the known biological activities of triazole compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carbon disulfide under acidic or basic conditions.
Thioether formation: The 1,2,4-triazole ring is then reacted with an alkyl halide to introduce the thioether linkage.
Amination: The resulting intermediate is further reacted with an amine to form the desired compound.
Hydrochloride salt formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazole ring or the thioether linkage using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a 1,2,4-triazole ring.
Anastrozole: An anticancer drug with a triazole moiety.
Voriconazole: Another antifungal agent with a triazole structure.
Uniqueness
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine hydrochloride is unique due to its specific combination of a 1,2,4-triazole ring and a thioether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.ClH/c1-9-4-7-8-5(9)10-3-2-6;/h4H,2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDGPXGUCTPAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-02-6 | |
Record name | Ethanamine, 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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